Lipophilicity (XLogP3) Advantage for Membrane Penetration
The target compound exhibits a computed XLogP3 of 2.6, which is 0.8 log units higher than the 1.8 value calculated for the morpholine analog [1][2]. This difference places the methylsulfanyl compound within a more favorable lipophilicity window (XLogP 1–4) for oral absorption and CNS penetration, whereas the morpholine variant falls near the lower end of this range, potentially limiting passive transcellular diffusion.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole: 1.8 |
| Quantified Difference | ΔXLogP3 = +0.8 (44% higher) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity for the methylsulfanyl compound predicts superior passive membrane permeability, a critical parameter for CNS-targeted and orally bioavailable drug candidates.
- [1] PubChem Compound Summary for CID 154829460. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 154854333. National Center for Biotechnology Information (2025). View Source
